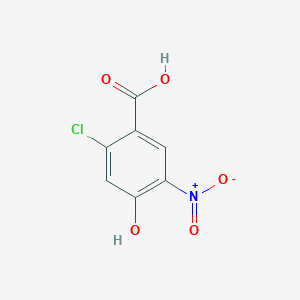

2-Chloro-4-hydroxy-5-nitrobenzoic acid

Übersicht

Beschreibung

- 2-Chloro-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C<sub>7</sub>H<sub>4</sub>ClNO<sub>5</sub>.

- It is a nitrobenzoic acid derivative, containing both a chloro group and a hydroxy group on the benzene ring.

- The nitro group (−NO<sub>2</sub>) imparts polarity to the molecule, affecting its physical properties.

- The compound is used in various applications, including as a ligand and in coordination chemistry.

Synthesis Analysis

- 2-Chloro-4-hydroxy-5-nitrobenzoic acid can be synthesized through various methods, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines.

Molecular Structure Analysis

- The compound consists of a benzene ring with a chlorine atom at position 2, a hydroxy group at position 4, and a nitro group at position 5.

- The hybrid resonance structure of the nitro group contributes to its high dipole moment.

Chemical Reactions Analysis

- It undergoes microwave-assisted, regioselective amination reactions with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives.

- It acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III).

Physical And Chemical Properties Analysis

- Boiling point: 101°C (nitromethane) vs. 56°C (2-propanone).

- Water solubility: Low for nitromethane, completely miscible for 2-propanone.

- Infrared bands: Strong bands at ~1550 cm<sup>-1</sup> and 1375 cm<sup>-1</sup> for nitroalkanes.

- Electronic spectra: A weak n → π∗ transition around 270 nm for nitroalkanes, longer wavelengths for aromatic nitro compounds.

Wissenschaftliche Forschungsanwendungen

Sulfhydryl Group Determination : Ellman (1959) synthesized a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which has been useful in determining sulfhydryl groups in biological materials, including blood, indicating its relevance in biochemical research (Ellman, 1959).

Synthesis of Heterocyclic Compounds : Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a chemically related compound, as a multireactive building block for the synthesis of various nitrogenous heterocycles, emphasizing its role in drug discovery and the synthesis of complex organic molecules (Křupková et al., 2013).

Molecular Salts and Cocrystals : Oruganti et al. (2017) studied the molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, highlighting its versatility in crystal engineering and importance in the treatment of HIV infection and immune deficiency diseases (Oruganti et al., 2017).

Physico-Chemical Properties and Anticonvulsant Activities : D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a structurally similar compound, to study their unique bonding features, physical properties, and anticonvulsant activities (D'angelo et al., 2008).

Synthesis and Toxicity Evaluation : Crisan et al. (2017) synthesized new ethanolamine nitro/chloronitrobenzoates, including derivatives of 2-Chloro-5-nitrobenzoic acid, assessing their toxicity and potential as active pharmaceutical ingredients (Crisan et al., 2017).

Chlorosis in Plants : Dimmock (1967) prepared derivatives of 4-hydroxy-3-nitrobenzoic acid, structurally related to 2-Chloro-4-hydroxy-5-nitrobenzoic acid, to study their ability to induce chlorosis in plants (Dimmock, 1967).

Pharmaceutical Co-crystals : Lemmerer et al. (2010) investigated the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide, demonstrating its potential as a novel therapy for immunodeficiency diseases and its stability as a pharmaceutical compound (Lemmerer et al., 2010).

Safety And Hazards

- The compound is considered hazardous due to its irritant properties.

- It is important to handle it with care and follow safety guidelines.

Zukünftige Richtungen

- Further research could explore its applications in coordination chemistry and ligand design.

- Investigate potential therapeutic uses beyond its current applications.

Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟

Eigenschaften

IUPAC Name |

2-chloro-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKNUFPZVKHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627147 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

CAS RN |

792952-51-3 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

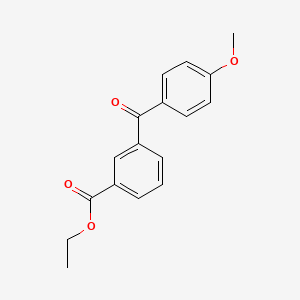

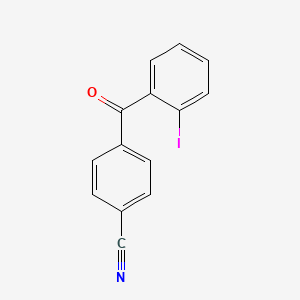

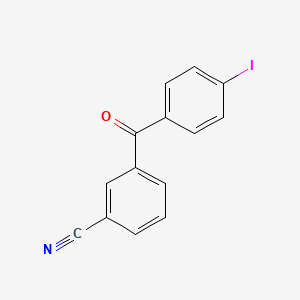

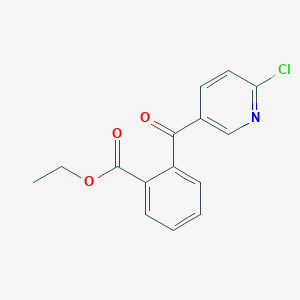

Feasible Synthetic Routes

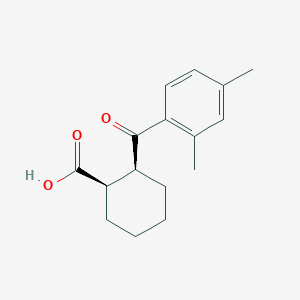

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)

![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)

![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)